
2-(氨基甲酰氨基)乙氧基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Carbamoylamino)ethoxy]urea: is a chemical compound with the molecular formula C4H10N4O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both carbamoyl and urea functional groups.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe in enzyme studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and products.
作用机制
Target of Action
Carbamoylation, a process related to the compound, involves the addition of a carbamoyl moiety to proteins, peptides, or amino acids . This post-translational molecular modification can have various pathophysiological effects .
Mode of Action
Carbamoylation, a related process, results in the addition of a carbamoyl moiety to a functional group, causing changes in the electric charge of proteins . This could potentially alter the function of these proteins, leading to various physiological effects.
Biochemical Pathways
Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis
Result of Action
Carbamoylated proteins have been linked to various diseases such as atherosclerosis, immune system dysfunction, and renal fibrosis
生化分析
Biochemical Properties
2-(Carbamoylamino)ethoxyurea plays a significant role in biochemical reactions, particularly in the context of carbamoylation processes. Carbamoylation is a non-enzymatic reaction where a carbamoyl group is added to proteins, peptides, or amino acids. This post-translational modification can alter the structure and function of proteins, impacting various biochemical pathways . 2-(Carbamoylamino)ethoxyurea interacts with enzymes such as carbamoylases, which hydrolyze the amide bond of the carbamoyl group in amino acids, yielding enantiomerically pure amino acids . These interactions are crucial for the kinetic resolution of amino acids, a process widely used in industrial manufacturing.
Cellular Effects
2-(Carbamoylamino)ethoxyurea has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying proteins through carbamoylation . This modification can lead to changes in protein function, impacting cellular activities such as lipid metabolism, immune response, and oxidative stress . In particular, carbamoylated proteins have been linked to atherosclerosis, immune system dysfunction, and renal fibrosis .
Molecular Mechanism
The molecular mechanism of 2-(Carbamoylamino)ethoxyurea involves the addition of a carbamoyl group to target proteins, peptides, or amino acids. The carbamoyl group can form covalent bonds with the amino groups of proteins, leading to changes in their activity, stability, and interactions with other biomolecules . This modification can inhibit or activate enzymes, alter gene expression, and impact various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Carbamoylamino)ethoxyurea can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that carbamoylation can have lasting impacts on protein function and cellular processes, with potential implications for chronic diseases such as atherosclerosis and renal fibrosis . The stability of 2-(Carbamoylamino)ethoxyurea in vitro and in vivo is essential for understanding its long-term effects and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(Carbamoylamino)ethoxyurea vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular processes by modulating protein function through carbamoylation . At higher doses, it can lead to toxic or adverse effects, such as disruption of cellular metabolism and induction of oxidative stress . Understanding the dosage-dependent effects of 2-(Carbamoylamino)ethoxyurea is crucial for its potential therapeutic applications and safety assessment .
Metabolic Pathways
2-(Carbamoylamino)ethoxyurea is involved in metabolic pathways related to carbamoylation. The compound interacts with enzymes such as carbamoylases, which play a role in the hydrolysis of carbamoyl groups from amino acids . This interaction is essential for the production of enantiomerically pure amino acids, which are important for various biochemical processes . The metabolic pathways involving 2-(Carbamoylamino)ethoxyurea can impact metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Carbamoylamino)ethoxyurea within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, impacting its activity and function . Understanding the transport and distribution mechanisms of 2-(Carbamoylamino)ethoxyurea is crucial for its potential therapeutic applications and efficacy .
Subcellular Localization
2-(Carbamoylamino)ethoxyurea is localized within specific subcellular compartments, where it exerts its effects on protein function and cellular processes . The compound may be directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of 2-(Carbamoylamino)ethoxyurea is essential for understanding its role in cellular function and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(carbamoylamino)ethoxy]urea typically involves the reaction of ethylene glycol with urea under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of [2-(carbamoylamino)ethoxy]urea involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to maximize yield and minimize waste. The use of advanced catalysts and reaction conditions ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions: [2-(Carbamoylamino)ethoxy]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted urea derivatives.
相似化合物的比较
[2-(Carbamoylamino)ethoxy]ethylurea: A similar compound with an additional ethyl group.
[2-(Carbamoylamino)ethoxy]methylurea: A similar compound with a methyl group instead of an ethyl group.
Uniqueness:
- [2-(Carbamoylamino)ethoxy]urea is unique due to its specific structure, which allows for distinct interactions with molecular targets.
- The presence of both carbamoyl and urea functional groups provides versatility in its chemical reactivity and applications.
属性
IUPAC Name |
2-(carbamoylamino)ethoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3/c5-3(9)7-1-2-11-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWAJKDISZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CONC(=O)N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
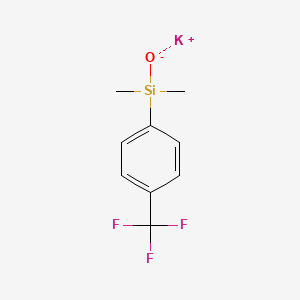
amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
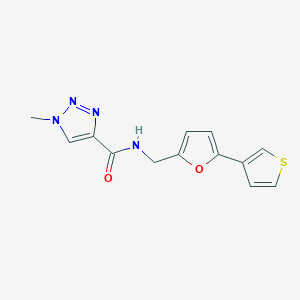
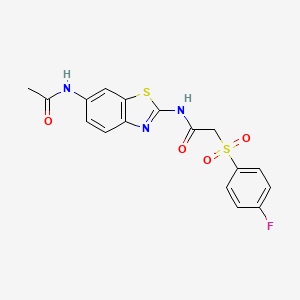
![3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2518961.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)
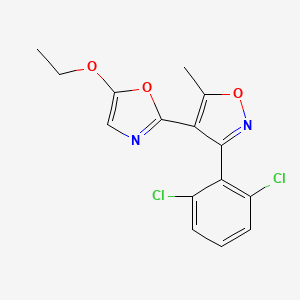
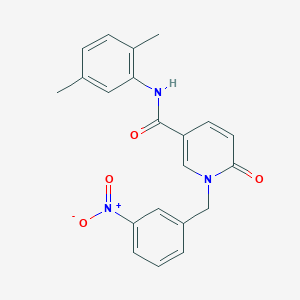
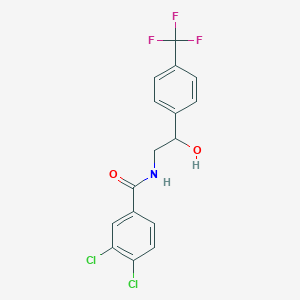

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
![{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2518971.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)
